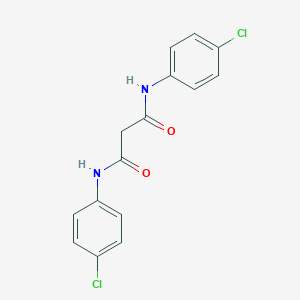

N,N'-Bis-(4-chloro-phenyl)-malonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N,N'-bis-[4-(2-methyl-3-hydroxy-4-pyridinone)-phenyl]-malonamide was achieved through a microwave-assisted process, utilizing methyl maltol, p-phenylenediamine, and malonyl dichloride as the primary raw materials. This method likely offers a rapid and efficient route to the target compound, as microwave-assisted syntheses are known for reducing reaction times and improving yields . Another compound, N-(5-benzoyl-2-oxo-4-phenyl-2H-pyrimidin-1-yl)-malonamic acid, was synthesized from N-aminopyrimidine-2-one and malonyldichloride, indicating that malonyldichloride is a versatile reagent for synthesizing malonamide derivatives . Additionally, N,N′-Bis(difuroxano[3,4-b:3′,4′-d]phenyl)oxalic amide was synthesized through a multi-step process involving acylation, nitration, azidation, and pyrolysis-denitrogenation, starting from oxalyl chloride and 3,5-dichloroaniline . These methods reflect the diverse synthetic strategies that can be employed to create malonamide derivatives with varying substituents.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. Infrared spectroscopy (IR), nuclear magnetic resonance (1H NMR), ultraviolet-visible spectroscopy (UV-vis), and mass spectrometry (MS) were used to confirm the structure of the 3-hydroxy-4-pyridinone derivative . Similarly, the pyrimidine derivative's structure and its metal complexes were elucidated using microanalyses, IR, NMR, atmospheric pressure ionization-electrospray (API-ES), UV-Vis spectroscopy, magnetic susceptibility, and conductometric analyses . These techniques are crucial for determining the molecular geometry and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The chelating properties of the 3-hydroxy-4-pyridinone derivative with iron(III) ions were investigated, revealing a 1:1 ligand coordination under specific buffer conditions and an apparent stability constant (lgK = 7.76), suggesting its potential as an iron chelator . The pyrimidine derivative formed bis-chelate complexes with various metal ions, including Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II), Fe(III), Cr(III), and Ru(III), indicating the ligand's ability to coordinate with metals through its C=O, HN, and carboxylate groups . These findings demonstrate the reactivity of malonamide derivatives in forming complexes with metal ions, which could be relevant for applications in coordination chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds were extensively studied. The 3-hydroxy-4-pyridinone derivative's chelating properties were quantified, and its stability constant was determined . For the pyrimidine derivative, cyclic voltammetry was used to study the electrochemical behavior of the ligand and its metal complexes, providing insights into their redox properties . The N,N′-Bis(difuroxano[3,4-b:3′,4′-d]phenyl)oxalic amide was characterized by its high density (1.92 g·cm−3), formation enthalpy, detonation velocity (8.17 km·s−1), and detonation pressure (31 GPa), suggesting its potential as a high-energy explosive with low sensitivity . Differential scanning calorimetry (DSC) was employed to examine the thermal decomposition reactions, and kinetic parameters such as activation energy (Ea) and pre-exponential constant (A) were calculated, providing valuable information about the compound's stability and reactivity .

Applications De Recherche Scientifique

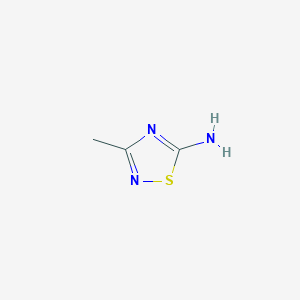

1. Synthesis and Crystal Structure of N,N’-bis(4-chlorophenyl)thiourea N,N-dimethylformamide

- Methods of Application/Experimental Procedures : The compound was synthesized by slow evaporation of N,N’-bis(4-chlorophenyl)thiourea (C13H10Cl2N2S) in N,N-dimethylformamide (C3H7NO; DMF) through recrystallization under mild conditions .

- Results/Outcomes : The results revealed that the compound crystallized in the monoclinic space group P21/c with the respective cell parameters of a = 92.360 (4) Å, b = 7.2232 (3) Å, c = 25.2555 (11) Å, β = 91.376 (3), α = γ = 90°, V = 1684.40 (12) Å3, T = 119.94 (13) K and Z = 4 and Z’ = 1 .

General Applications of Thiourea Compounds

- Summary of Application : Thiourea compounds have numerous applications in various fields such as agriculture, health, and metallurgy . They are broad-spectrum compounds used in synthetic chemistry .

- Methods of Application/Experimental Procedures : Several methods have been reported to synthesize thiourea, involving intermediaries such as carbon disulphide and ammonium thiocyanate isomerization, cyanamide, cyanamide–hydrogen sulphide, lime nitrogen, urea–calcium cyanamide, and urea–cyanamide .

General Applications of Thiourea Compounds

- Summary of Application : Thiourea compounds have numerous applications in various fields such as agriculture, health, and metallurgy . They are broad-spectrum compounds used in synthetic chemistry .

- Methods of Application/Experimental Procedures : Several methods have been reported to synthesize thiourea, involving intermediaries such as carbon disulphide and ammonium thiocyanate isomerization, cyanamide, cyanamide–hydrogen sulphide, lime nitrogen, urea–calcium cyanamide, and urea–cyanamide .

Propriétés

IUPAC Name |

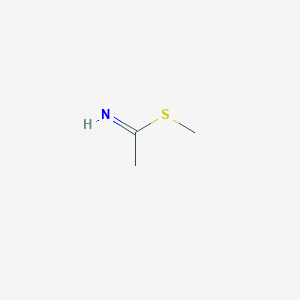

N,N'-bis(4-chlorophenyl)propanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWFXRVMMDRCCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333092 |

Source

|

| Record name | N,N'-Bis-(4-chloro-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(4-chlorophenyl)propanediamide | |

CAS RN |

17722-20-2 |

Source

|

| Record name | N,N'-Bis-(4-chloro-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)

![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)